(S)-4-Carboxy-5,5-dimethylthiazolidine: A Foundational Scaffold in Modern Drug Discovery
(S)-4-Carboxy-5,5-dimethylthiazolidine: A Foundational Scaffold in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Thiazolidine Core - A Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The thiazolidine ring system, a heterocyclic motif containing both sulfur and nitrogen, is one such "privileged structure." Its utility is rooted in its conformational rigidity, which allows for the precise spatial orientation of appended functional groups, and its capacity to engage in a variety of non-covalent interactions with biological targets. This guide provides an in-depth technical overview of a particularly valuable derivative: (S)-4-Carboxy-5,5-dimethylthiazolidine. We will explore its synthesis, chemical properties, and its pivotal role as a versatile building block in the creation of innovative pharmaceuticals, from established antibiotics to next-generation anticancer agents.
I. Physicochemical Properties and Structural Attributes
(S)-4-Carboxy-5,5-dimethylthiazolidine is a chiral molecule whose structural features are central to its utility in stereoselective synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂S | |
| Molecular Weight | 161.22 g/mol | |
| Appearance | White to off-white powder | Inferred from related compounds |
| Chirality | (S)-configuration at C4 |
The gem-dimethyl substitution at the C5 position introduces a significant steric constraint, influencing the puckering of the thiazolidine ring and restricting the conformational freedom of the molecule. This pre-organization is highly advantageous in drug design, as it can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity. The carboxylic acid and secondary amine functionalities provide convenient handles for further chemical modification, such as amide bond formation in peptide synthesis or the introduction of diverse substituents to explore structure-activity relationships (SAR).
II. Synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine: A Foundational Protocol
The most common and efficient synthesis of 4-carboxy-5,5-dimethylthiazolidine derivatives involves the condensation of D-penicillamine with an appropriate aldehyde or ketone.[1] The use of the D-enantiomer of penicillamine directly yields the desired (S)-configuration at the 4-position of the thiazolidine ring. What follows is a detailed, self-validating protocol adapted from established procedures for similar structures.[2]
Experimental Protocol: Synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine
Objective: To synthesize (S)-4-Carboxy-5,5-dimethylthiazolidine via the condensation of D-penicillamine and formaldehyde.
Materials:
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D-Penicillamine
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Formaldehyde (37% aqueous solution)
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Methanol
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Diethyl ether
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Deionized water
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve D-penicillamine (14.9 g, 0.1 mol) in 100 mL of methanol.
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Addition of Formaldehyde: To the stirred solution, add formaldehyde (8.1 mL, 0.1 mol) dropwise at room temperature.
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Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (4:1).
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Work-up and Isolation: Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of diethyl ether and stir for 30 minutes to precipitate the product.
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Purification: Collect the white precipitate by vacuum filtration and wash with two 20 mL portions of cold diethyl ether.
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Drying: Dry the purified product under vacuum to a constant weight.
Characterization:
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¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the C4-proton, the methylene protons of the thiazolidine ring, and the gem-dimethyl protons. The carboxylic acid and amine protons will also be present.
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¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the two methyl carbons, the C4 and C5 carbons of the thiazolidine ring, the methylene carbon, and the carboxyl carbon.
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Mass Spectrometry (ESI-MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z 162.05.
III. Applications in Drug Development
The rigid scaffold of (S)-4-Carboxy-5,5-dimethylthiazolidine makes it a valuable starting material for the synthesis of a wide array of biologically active molecules.
A. Intermediate in the Synthesis of β-Lactam Antibiotics
One of the most significant applications of this molecule is as a key intermediate in the semi-synthesis of penicillins, such as amoxicillin.[3] The thiazolidine ring is a core component of the penicillin structure. The (S)-stereochemistry at the 4-position is crucial for the antibacterial activity of the final product. The synthesis involves the coupling of the thiazolidine intermediate with a side chain, followed by the formation of the β-lactam ring.
B. Scaffold for Anticancer Agents
The thiazolidinone core, a close derivative of thiazolidine, is a well-established pharmacophore in the development of anticancer agents.[4] Derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolidinone Derivative | MCF-7 (Breast) | 1.50 | [5] |
| Thiazolidinone Derivative | MDA-MB-231 (Breast) | 1.27 | [5] |
| Isatin-based Thiazolidinone | HT-29 (Colon) | 5.42 | [5] |
| Isatin-based Thiazolidinone | HepG2 (Liver) | 4.97 | [5] |
The anticancer activity of many thiazolidinone derivatives is attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[6][7]
C. Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Its dysregulation is a hallmark of many cancers. Thiazolidinone-based compounds have been identified as potent inhibitors of this pathway, often targeting one or more of the key kinases (PI3K, Akt, mTOR).
Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazolidinone-based compounds.
The ability to readily synthesize a diverse library of derivatives from the (S)-4-Carboxy-5,5-dimethylthiazolidine scaffold allows for the systematic exploration of SAR to optimize potency and selectivity against these kinase targets.
IV. Enantioselective Synthesis: The Role of Enzymatic Resolution
While the use of chiral starting materials like D-penicillamine can provide the desired (S)-enantiomer, racemic syntheses followed by resolution are also common strategies in medicinal chemistry. Lipase-catalyzed kinetic resolution is a powerful tool for separating enantiomers of chiral carboxylic acids and esters.[8][9]
Conceptual Workflow: Lipase-Catalyzed Kinetic Resolution
Objective: To separate a racemic mixture of a 5,5-dimethylthiazolidine-4-carboxylic acid ester.
Principle: A lipase enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted.
Figure 2: Conceptual workflow for the lipase-catalyzed kinetic resolution of a racemic 5,5-dimethylthiazolidine-4-carboxylic acid ester.
This enzymatic approach offers a green and highly selective alternative to traditional chiral chromatography for obtaining enantiomerically pure compounds.
V. Conclusion and Future Perspectives
(S)-4-Carboxy-5,5-dimethylthiazolidine is a testament to the power of privileged scaffolds in drug discovery. Its straightforward synthesis, inherent chirality, and versatile chemical handles make it an invaluable building block for medicinal chemists. From its established role in the synthesis of life-saving antibiotics to its potential as a foundation for novel anticancer therapies targeting critical signaling pathways, the applications of this seemingly simple molecule are vast and continue to expand. As our understanding of disease biology deepens, the ability to rapidly generate and screen diverse libraries of compounds derived from such foundational scaffolds will be paramount in the development of the next generation of targeted therapeutics.
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-
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (URL: [Link])
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (URL: [Link])
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Thiazolidines: Synthesis and Anticancer Activity. (URL: [Link])
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (URL: [Link])
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (URL: [Link])
-
5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID, (RS)- - gsrs. (URL: [Link])
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EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (URL: [Link])
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1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (URL: [Link])
-
Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters. (URL: [Link])
-
The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. (URL: [Link])
-
ChemInform Abstract: (2R,4S)-2Aminomethyl5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid Dihydrochloride: Synthesis, Epimerization, and Derivatives. (URL: [Link])
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Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (URL: [Link])
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (URL: [Link])
-
4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). (URL: [Link])
-
Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells. (URL: [Link])
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1 H-and 13 C-NMR chemical shifts for compound 7. (URL: [Link])
-
4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. (URL: [Link])
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (URL: [Link])
-
Dynamic kinetic resolution for the synthesis of esters, amides and acids using lipases. (URL: [Link])
-
Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. (URL: [Link])
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (URL: [Link])
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (URL: [Link])
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